molecular formula C13H18O4S B009341 (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate CAS No. 101691-65-0

(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate

Cat. No.: B009341
CAS No.: 101691-65-0
M. Wt: 270.35 g/mol
InChI Key: DCBKCZSYJRZBDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C₁₃H₁₈O₄S. It is a sulfonate ester derived from 4-methylbenzenesulfonic acid and tetrahydro-2H-pyran-4-ylmethanol. This compound is known for its utility in organic synthesis, particularly in the formation of various intermediates and derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate typically involves the reaction of tetrahydro-2H-pyran-4-ylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Tetrahydro-2H-pyran-4-ylmethanol+4-methylbenzenesulfonyl chloride(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate+HCl\text{Tetrahydro-2H-pyran-4-ylmethanol} + \text{4-methylbenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Tetrahydro-2H-pyran-4-ylmethanol+4-methylbenzenesulfonyl chloride→(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield tetrahydro-2H-pyran-4-ylmethanol and 4-methylbenzenesulfonic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

    Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.

Major Products Formed

    Nucleophilic substitution: Corresponding substituted products depending on the nucleophile used.

    Reduction: Tetrahydro-2H-pyran-4-ylmethanol.

    Hydrolysis: Tetrahydro-2H-pyran-4-ylmethanol and 4-methylbenzenesulfonic acid.

Scientific Research Applications

Synthetic Applications

1.1. Reactivity and Synthesis

(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate serves as a versatile reagent in organic synthesis, particularly in the formation of complex molecules through various reactions such as nucleophilic substitutions and coupling reactions. Its structure allows it to act as a leaving group in substitution reactions, enabling the formation of new carbon-carbon bonds.

Table 1: Common Reactions Involving this compound

Reaction TypeExample ProductConditions
Nucleophilic SubstitutionAlkylated derivativesDMF, Cs2CO3, 20–90 °C
Coupling ReactionsBiologically active compoundsVarious solvents, varying temperatures

1.2. Use in Medicinal Chemistry

The compound has been utilized to synthesize various biologically active molecules, which can serve as potential pharmaceuticals. For instance, derivatives of tetrahydropyran have been studied for their activity against certain cancers and infectious diseases.

Case Studies

2.1. Synthesis of Pyrazole Derivatives

A study demonstrated the use of this compound in synthesizing pyrazole derivatives. The reaction involved treating the sulfonate with a pyrazole aldehyde in the presence of caesium carbonate as a base in DMF at elevated temperatures. The resulting product exhibited promising biological activity.

Case Study Summary:

  • Objective : To synthesize new pyrazole derivatives.
  • Methodology : Nucleophilic substitution using this compound.
  • Results : Successful synthesis with confirmed structures via LC-MS analysis.

Industrial Applications

The compound is primarily used in industrial settings for the production of specialty chemicals and intermediates. Its stability and reactivity make it suitable for large-scale syntheses where precision and yield are critical.

Mechanism of Action

The mechanism of action of (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate primarily involves its role as a leaving group in nucleophilic substitution reactions. The sulfonate group is a good leaving group, facilitating the formation of new bonds with nucleophiles. This property is exploited in various synthetic transformations to create new compounds with desired functionalities.

Comparison with Similar Compounds

Similar Compounds

    (Tetrahydro-2H-pyran-4-yl)methyl benzenesulfonate: Similar structure but lacks the methyl group on the benzene ring.

    (Tetrahydro-2H-pyran-4-yl)methyl methanesulfonate: Similar structure but with a methanesulfonate group instead of a benzenesulfonate group.

    (Tetrahydro-2H-pyran-4-yl)methyl trifluoromethanesulfonate: Similar structure but with a trifluoromethanesulfonate group.

Uniqueness

(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate is unique due to the presence of the 4-methyl group on the benzene ring, which can influence its reactivity and the properties of the resulting products. This structural feature can be advantageous in specific synthetic applications where steric and electronic effects are important.

Biological Activity

(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate, also known by its CAS number 101691-65-0, is a sulfonate ester compound with potential biological activities that have been the subject of various studies. This article reviews its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C13H18O4S
  • Molecular Weight : 270.35 g/mol
  • Density : 1.188 g/cm³
  • Boiling Point : 411.1°C at 760 mmHg
  • Flash Point : 202.4°C

These properties indicate that the compound is stable under normal conditions but may pose risks if inhaled or in contact with skin, as it is classified as an irritant .

The biological activity of this compound is primarily linked to its role as a sulfonate ester. Sulfonate esters are often involved in various biochemical pathways, including enzyme inhibition and modulation of receptor activity.

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation.
  • Receptor Modulation : It may act on tropomyosin receptor kinases (Trk), which are implicated in neuronal growth and survival, suggesting a role in neuroprotective strategies .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various biological contexts:

  • Anti-Tumor Activity : Research indicates that compounds similar to this compound exhibit anti-tumor properties by inhibiting Class I PI3K enzymes, crucial for cell proliferation and survival. This mechanism provides a basis for its potential use in cancer therapies .
  • Inflammatory Diseases : The compound's ability to modulate inflammatory pathways has been noted, with implications for treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Its action on specific kinases could reduce inflammation and tissue damage associated with these diseases .
  • Neuroprotection : Given its interaction with Trk receptors, there is potential for this compound to be used in neuroprotective applications, particularly in neurodegenerative diseases where receptor signaling is disrupted .

Data Table: Biological Activities and Properties

Property/ActivityDetails
Molecular FormulaC13H18O4S
Molecular Weight270.35 g/mol
Density1.188 g/cm³
Boiling Point411.1°C at 760 mmHg
Flash Point202.4°C
Enzyme InhibitionPI3K enzyme inhibition
Potential ApplicationsAnti-tumor therapies, treatment of inflammatory diseases
Neuroprotective EffectsInteraction with tropomyosin receptor kinases

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate, and how is the product characterized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where tetrahydro-2H-pyran-4-ylmethanol reacts with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Critical steps include controlling reaction temperature (0–25°C) and anhydrous solvent selection (e.g., dichloromethane) to minimize hydrolysis . Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Characterization relies on 1H/13C NMR (confirming sulfonate ester peaks at δ ~7.8 ppm for aromatic protons and δ ~3.5–4.0 ppm for pyran-OCH2), mass spectrometry (MW 270.3 g/mol, [M+H]+ peak), and FT-IR (S=O stretching at ~1170–1360 cm⁻¹) .

Q. How is this compound utilized as an intermediate in medicinal chemistry?

  • Methodological Answer : The tosyl group acts as a leaving group, enabling nucleophilic displacement to introduce functional groups (e.g., amines, thiols) for drug discovery. For example, in , it reacts with sulfonamide derivatives to synthesize 5-[(1,1-dioxidothiomorpholinyl)methyl]-2-phenyl-N-(tetrahydro-2H-pyran-4-yl)-1H-indol-7-amine , a candidate with potential kinase inhibition. Researchers optimize coupling conditions (e.g., DMF as solvent, 60°C, 12 hr) and monitor progress via TLC or HPLC .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved in large-scale syntheses?

  • Methodological Answer : Yield discrepancies often arise from solvent purity , catalyst choice , or temperature gradients . For instance, reports 62% yield using degassed CH2Cl2 and PhEBX, while other methods may yield <50% due to trace moisture. Systematic DOE (Design of Experiments) can identify critical parameters:

  • Catalyst screening : Pd/C vs. Ni catalysts for coupling reactions.
  • Solvent effects : Compare anhydrous THF vs. DCM on reaction kinetics.
  • Purification : Switch from silica gel to preparative HPLC for polar byproducts.
    Contradictions are resolved by replicating conditions with strict inert atmospheres and quantifying intermediates via LC-MS .

Q. What mechanistic insights explain its reactivity in SN2 vs. SN1 pathways?

  • Methodological Answer : The tosylate’s leaving group ability (pKa ~ -6.5) favors SN2 mechanisms in polar aprotic solvents (e.g., DMSO, DMF), evidenced by inversion of configuration at the pyran-CH2 center. However, steric hindrance from the tetrahydropyran ring may slow bimolecular kinetics. DFT calculations (e.g., Gaussian 16) model transition states, while experimental kinetic isotope effects (KIEs) using deuterated substrates differentiate SN1/SN2 dominance. notes competing elimination under high temperatures (>80°C), requiring controlled conditions .

Q. How are spectroscopic ambiguities resolved for structural confirmation?

  • Methodological Answer : Overlapping NMR signals (e.g., pyran ring protons) are resolved via 2D techniques (HSQC, HMBC) to assign quaternary carbons and coupling patterns. X-ray crystallography (using SHELX-97 ) provides definitive conformation, as seen in for a related crystal structure. For complex mixtures, DOSY NMR distinguishes monomeric vs. aggregated species .

Q. What strategies are employed to evaluate its biological activity in target proteins?

  • Methodological Answer : As a building block, its derivatives are screened in fluorescence polarization assays (e.g., BCL-2/MCL-1 binding in ) or crystallographic fragment-based screening . Researchers design SAR (Structure-Activity Relationship) studies by modifying the pyran ring (e.g., introducing methyl groups) and measuring IC50 shifts. Molecular docking (AutoDock Vina) predicts binding poses, validated by surface plasmon resonance (SPR) for affinity quantification .

Q. Safety and Handling Considerations

Q. What protocols mitigate risks during handling and waste disposal?

  • Methodological Answer : The compound is hygroscopic and irritant (H315/H319). Use glove boxes for moisture-sensitive steps and PPE (nitrile gloves, goggles). Waste is neutralized with 10% NaOH, adsorbed onto vermiculite, and stored in sealed containers for licensed disposal. emphasizes segregating sulfonate waste from acids to prevent toxic gas release .

Properties

IUPAC Name

oxan-4-ylmethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4S/c1-11-2-4-13(5-3-11)18(14,15)17-10-12-6-8-16-9-7-12/h2-5,12H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBKCZSYJRZBDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597851
Record name (Oxan-4-yl)methyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101691-65-0
Record name (Oxan-4-yl)methyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Commercially available (tetrahydro-2H-pyran-4-yl) methanol (Maybridge), tosyl chloride and triethylamine were processed using the method described in Example 184B to afford the title compound. 1H NMR (300 MHz, dimethylsulfoxide-d6) δ ppm 1.05-1.25 (m, 2 H), 1.40-1.53 (m, 2 H), 1.73-1.94 (m, 1 H), 2.43 (s, 3 H), 3.14-3.28 (m, 2 H), 3.71-3.84 (m, 2 H), 3.88 (d, J=6.4 Hz, 2 H), 7.48 (d, J=8.5 Hz, 2 H), 7.79 (d, J=8.5 Hz, 2 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Tetrahydro-2-H-pyran-4-ylmethanol (Combi-Blocks, 2.0 g, 17 mmol) and p-toluenesulfonyl chloride (3.5 g, 18 mmol) in 10 mL of CH2Cl2 and 10 mL of pyridine were processed as in Example 160A to afford the title compound MS (DCI/NH3) m/z 288 (M+NH4)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name

Synthesis routes and methods III

Procedure details

To a solution of 97 g (810 mmol) of (tetrahydro-pyran-4-yl)-methanol in 2-methyltetrahydrofuran (190 mL) are added 165 mL of 50% aqueous NaOH solution. To this stirred suspension is added dropwise with cooling a solution of p-toluene-sulfonylchloride (283 g, 1.46 mol) in 2-methyltetrahydrofuran (280 mL). The reaction is stirred at 30-35° C. for 18 h. The suspension is poured into a mixture of ice-water (280 mL) and aqueous HCl solution (37%, 203 mL). After addition of methylcyclohexane (1.4 L) and further ice-water (0.2 L), the reaction mixture is stirred for 2 h in an ice-bath. The resulting crystalline precipitate is isolated by filtration and washed with methylcyclohexane (0.5 L) and water (0.5 L). Drying under reduced pressure at 40° C. gave 216 g of toluene-4-sulfonic acid tetrahydro-pyran-4-ylmethyl ester as white crystalline solid. Yield: 99%, ES-MS: m/z 271 [M+H]; 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.19-1.35 (2H, m), 1.54-1.63 (2H, m), 1.85-2.02 (1H, m), 2.45 (3H, s), 3.28-3.39 (2H, m), 3.86 (2H, d, J=6.60 Hz), 3.93 (2H, dd, J=11.37, 4.52 Hz), 7.35 (2H, d, J=9.29 Hz), 7.78 (2H, d, J=8.31 Hz)
Quantity
97 g
Type
reactant
Reaction Step One
Name
Quantity
165 mL
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
283 g
Type
reactant
Reaction Step Two
Quantity
280 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
280 mL
Type
reactant
Reaction Step Three
Name
Quantity
203 mL
Type
reactant
Reaction Step Three
Quantity
1.4 L
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0.2 L
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

At room temperature, a mixture of (tetrahydro-pyran-4-yl)-methanol (2.4 g, 20.7 mmol), p-toluenesulfonyl chloride (6.73 g, 35.4 mmol), triethylamine (6.6 mL, 47.6 mmol) and DMAP (0.288 g, 2.36 mmol) in DCM (50 mL) was stirred overnight. The solution was washed with water and brine, dried over anhydrous Na2SO4 and concentrated. The residue was purified by column chromatography to give the title compound as an oil (4.2 g).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
6.73 g
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0.288 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

To a solution of (tetrahydro-2H-pyran-4-yl)methanol (5.0 g, 43.0 mmol) in CH2Cl2 (40 mL) and pyridine (30 mL) was added 4-(dimethylamino)pyridine (0.26 g, 2.2 mmol) followed by p-toluenesulfonyl chloride (8.2 g, 43.0 mmol). The mixture was allowed to stir at ambient temperature for 16 hours then was quenched with 5% aqueous HCl (15 mL) and the layers were separated. The aqueous phase was extracted with CH2Cl2 (3×10 mL). The combined organic extracts were dried over Na2SO4, filtered and concentrated under reduced pressure. Purification by column chromatography (SiO2, 75% hexanes in EtOAc) afforded the title compound (9.1 g, 33.7 mmol, 78% yield). MS (DCI/NH3) m/z 288 (M+NH4)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.26 g
Type
catalyst
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate
(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate
(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate
(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate
(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate
(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.